3-Acetamidopropanal 3-Acetamidopropanal 3-acetamidopropanal is a monocarboxylic acid amide and an alpha-CH2-containing aldehyde. It derives from a propanal.
Acetamidopropanal, also known as 3AAP, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Acetamidopropanal is soluble (in water) and a very weakly acidic compound (based on its pKa). Acetamidopropanal exists in all eukaryotes, ranging from yeast to humans. Acetamidopropanal can be biosynthesized from propanal. Outside of the human body, acetamidopropanal can be found in a number of food items such as parsley, cherry tomato, red bell pepper, and black walnut. This makes acetamidopropanal a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 73323-68-9
VCID: VC1822963
InChI: InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8)
SMILES: CC(=O)NCCC=O
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol

3-Acetamidopropanal

CAS No.: 73323-68-9

Cat. No.: VC1822963

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamidopropanal - 73323-68-9

Specification

CAS No. 73323-68-9
Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
IUPAC Name N-(3-oxopropyl)acetamide
Standard InChI InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8)
Standard InChI Key ARJPPNFIEQKVBB-UHFFFAOYSA-N
SMILES CC(=O)NCCC=O
Canonical SMILES CC(=O)NCCC=O

Introduction

Chemical Structure and Identification

3-Acetamidopropanal (C₅H₉NO₂) is an organic compound characterized by two key functional groups: an aldehyde group and an acetamido group. This bifunctional nature contributes to its unique chemical properties and biological activity .

Chemical Identifiers and Nomenclature

3-Acetamidopropanal is known by several synonyms and identifiers in chemical databases, which are summarized in Table 1.

Table 1: Chemical Identifiers of 3-Acetamidopropanal

ParameterValue
Common Name3-Acetamidopropanal
IUPAC NameN-(3-oxopropyl)acetamide
CAS Registry Number73323-68-9
Molecular FormulaC₅H₉NO₂
Molecular Weight115.13 g/mol
InChI KeyARJPPNFIEQKVBB-UHFFFAOYSA-N
SMILESCC(=O)NCCC=O

Sources: PubChem , YMDB , ChemFOnt

Structural Classification

3-Acetamidopropanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes, characterized by the general formula HC(H)(R)C(=O)H, where R is an organyl group. It contains a propanal backbone with an acetamido functional group attached to the terminal carbon .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-acetamidopropanal is essential for its identification, isolation, and applications in research.

Physical Properties

The physical properties of 3-acetamidopropanal influence its behavior in biological systems and its applications in laboratory research.

Table 2: Physical Properties of 3-Acetamidopropanal

PropertyValueSource
Physical StateSolid
Exact Mass115.063328530 Da
LogP-0.72 to -1.3
Water Solubility40.2 g/L
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Chemical Reactivity

3-Acetamidopropanal exhibits chemical reactivity characteristic of both aldehydes and amides. The aldehyde group is particularly reactive and can undergo various transformations, including oxidation, reduction, and nucleophilic addition reactions. The amide group contributes to the compound's hydrogen-bonding capabilities and influences its solubility in various solvents .

Metabolic Origin and Biochemical Pathways

3-Acetamidopropanal plays a significant role in polyamine metabolism, a critical biochemical pathway in all living organisms.

Polyamine Metabolism

3-Acetamidopropanal is primarily formed during the catabolism of polyamines, specifically in the oxidation of N1-acetylated spermine (SPM) and spermidine (SPD) by polyamine oxidase (PAO) .

Table 3: Enzymatic Production of 3-Acetamidopropanal

SubstrateEnzymeProducts
N1-acetyl-sperminePeroxisomal AcPAOSpermidine + 3-acetamidopropanal + H₂O₂
N1-acetyl-spermidinePeroxisomal AcPAOPutrescine + 3-acetamidopropanal + H₂O₂

Source: PMC article on Polyamine-Derived Aminoaldehydes

Biological Distribution

3-Acetamidopropanal exists in a wide range of organisms, from bacteria to humans, indicating its fundamental role in cellular metabolism. It has been identified as a metabolite in:

  • Bacteria, including Escherichia coli (strain K12, MG1655)

  • Yeast (Saccharomyces cerevisiae)

  • Human tissues and biofluids

  • Various food sources, including passion fruit, cloves, irish moss, and calabash

This widespread distribution highlights the compound's importance in fundamental metabolic processes across different life forms.

Biological Significance and Functions

The biological significance of 3-acetamidopropanal extends beyond its role as a metabolic intermediate, with implications for cellular regulation and pathophysiology.

Cellular Regulation

As a product of polyamine metabolism, 3-acetamidopropanal is involved in cellular processes regulated by polyamines, including:

  • Cell proliferation and differentiation

  • Regulation of gene expression

  • Modulation of cell signaling pathways

  • Maintenance of cellular homeostasis

Comparative Toxicity and Biological Effects

Research has compared the cytotoxicity of 3-acetamidopropanal with related compounds formed during polyamine metabolism. While 3-acetamidopropanal demonstrates cytotoxic properties, other metabolites like acrolein and hydrogen peroxide exhibit greater toxicity .

Table 4: Comparative Toxicity of Polyamine Metabolites

CompoundRelative ToxicityCellular Effect
AcroleinHighOxidative stress, protein/DNA adduct formation
Hydrogen peroxideHighOxidative damage
3-Aminopropanal (3-AP)Moderate to highMixed apoptosis/necrosis in neurons, apoptosis in glial cells
3-AcetamidopropanalModerateCytotoxicity, particularly when accumulated
4-Aminobutanal (4-AB)ModerateSimilar to 3-AP

Source: PMC articles

Implications in Pathophysiology and Disease

Research suggests potential connections between 3-acetamidopropanal and various pathological conditions, particularly those involving altered polyamine metabolism.

Cerebral Ischemia and Neurodegeneration

Although many studies focus on the structurally related 3-aminopropanal rather than 3-acetamidopropanal specifically, the findings provide insight into the potential role of aldehyde metabolites from polyamine oxidation in neurological damage. During cerebral ischemia, increased polyamine oxidase activity leads to the accumulation of toxic aldehydes, contributing to neuronal and glial cell damage .

Key observations include:

  • Cytotoxic levels of aldehydes are achieved before the onset of significant cerebral cell damage

  • Neurons are particularly sensitive to aldehyde toxicity, exhibiting mixed apoptosis and necrosis

  • Glial cells undergo apoptosis at lower concentrations and necrosis at higher concentrations

  • Inhibition of polyamine oxidase with compounds such as aminoguanidine attenuates brain damage in experimental models

Oxidative Stress and Cellular Damage

The production of 3-acetamidopropanal is accompanied by the generation of hydrogen peroxide, contributing to oxidative stress. The combined effects of reactive aldehydes and oxidative damage may play a role in various pathological conditions characterized by cellular dysfunction .

Research Applications and Future Directions

Current research on 3-acetamidopropanal spans several areas, from its role as a biomarker to potential applications in therapeutic development.

Therapeutic Implications

Research on the manipulation of polyamine metabolism, including the formation of 3-acetamidopropanal, has therapeutic implications for conditions involving aberrant cell proliferation or neurodegeneration:

  • Inhibitors of polyamine oxidase may protect against ischemic damage by preventing the production of toxic aldehydes

  • Modulators of polyamine metabolism may enhance the effects of other therapeutic agents, as demonstrated by the potentiation of apple procyanidin-triggered apoptosis by MDL 72527, a polyamine oxidase inhibitor

Analytical Methods for Detection

Various analytical techniques have been developed for the detection and quantification of 3-acetamidopropanal in biological samples:

  • High-performance liquid chromatography (HPLC) with fluorescence detection

  • Thin layer chromatography (TLC) after derivatization

  • Ion-exchange chromatography for purification and isolation

These methods facilitate research on the roles of 3-acetamidopropanal in normal physiology and disease states.

Synthesis and Chemical Transformations

3-Acetamidopropanal can be synthesized through various chemical routes, and it undergoes several important chemical transformations.

Chemical Transformations

Important chemical transformations of 3-acetamidopropanal include:

  • Oxidation to the corresponding carboxylic acid

  • Reduction to 3-acetamidopropanol

  • Aldol-type condensations through the reactive aldehyde group

  • Formation of imines and other nitrogen-containing derivatives

Future Research Directions

Several promising avenues for future research on 3-acetamidopropanal include:

  • Detailed investigation of its role in specific disease states and conditions

  • Development of targeted analytical methods for its detection in complex biological matrices

  • Exploration of its potential as a building block for the synthesis of bioactive compounds

  • Further elucidation of its interactions with cellular components and pathways

  • Assessment of its utility as a biomarker for altered polyamine metabolism in various physiological and pathological states

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